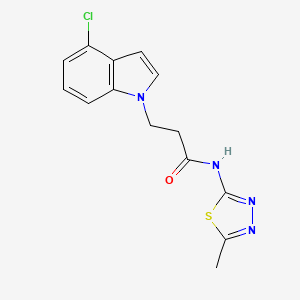
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylpyrimidine moiety.
Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholinopropyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrimidine ring.
Reduction: Products may include amine derivatives of the benzamide group.
Substitution: Products may include substituted morpholinopropyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial properties.
- Explored as a potential anticancer agent due to its ability to interact with specific cellular targets.
Medicine:
- Potential therapeutic applications in treating infections or cancer.
- Studied for its anti-inflammatory properties.
Industry:
- Used in the development of new materials or pharmaceuticals.
- Potential applications in agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
4,6-Dimethylpyrimidine derivatives: These compounds share the pyrimidine core and may have similar biological activities.
Benzamide derivatives: Compounds like N-(3-morpholinopropyl)benzamide share the benzamide structure and may exhibit similar reactivity.
Uniqueness:
- The combination of the dimethylpyrimidine and morpholinopropyl groups in 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide may confer unique biological properties not seen in other compounds.
Propriétés
Formule moléculaire |
C20H27N5O2 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C20H27N5O2/c1-15-13-16(2)23-20(22-15)24-18-6-3-5-17(14-18)19(26)21-7-4-8-25-9-11-27-12-10-25/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,21,26)(H,22,23,24) |
Clé InChI |
AYULTTQVFCYVKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCCN3CCOCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B15102856.png)
![4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B15102872.png)
![methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate](/img/structure/B15102877.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B15102880.png)
![N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15102884.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B15102890.png)


![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B15102903.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102908.png)
![methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B15102924.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B15102925.png)
![N-{(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B15102926.png)

